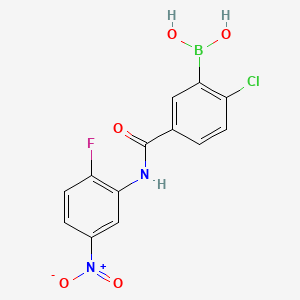
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER is a boronic acid derivative with the molecular formula C13H9O5N2Cl1F1B1 and a molecular weight of 338.48 g/mol . This compound is known for its unique structure, which includes both chloro and fluoro substituents, as well as a nitrophenylcarbamoyl group. It is used primarily in research settings, particularly in the fields of organic chemistry and medicinal chemistry.
Méthodes De Préparation
The synthesis of (2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Chlorination: Introduction of a chlorine atom to the benzene ring.
Carbamoylation: Addition of a carbamoyl group to the phenyl ring.
Boronic Acid Formation: Introduction of the boronic acid group to the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and chlorinating agents for chlorination. The final step, boronic acid formation, often involves the use of boronic acid derivatives and catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER has several scientific research applications:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use this compound to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Biological Research: This compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of (2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The chloro and fluoro substituents, as well as the nitrophenylcarbamoyl group, contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER can be compared with other boronic acid derivatives, such as:
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid: This compound lacks the fluoro and nitro groups, making it less specific in its interactions.
2-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid: This compound lacks the chloro group, which may affect its binding affinity and specificity.
5-(2-Fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid: This compound lacks the chloro group, which may affect its reactivity and stability.
The presence of both chloro and fluoro substituents, along with the nitrophenylcarbamoyl group, makes this compound unique in its chemical properties and applications.
Propriétés
IUPAC Name |
[2-chloro-5-[(2-fluoro-5-nitrophenyl)carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BClFN2O5/c15-10-3-1-7(5-9(10)14(20)21)13(19)17-12-6-8(18(22)23)2-4-11(12)16/h1-6,20-21H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIMYGCNKKABSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate](/img/structure/B8047701.png)
![N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B8047709.png)

![(5R)-5,7-Diphenyl-6-[(sodiooxy)nitroso]-hexahydropyrazolo[1,2-a]pyrazolidin-1-one](/img/structure/B8047724.png)






